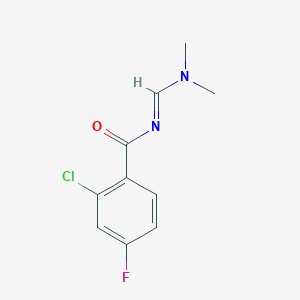

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a dimethylaminomethylidene group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group. Finally, the resulting intermediate is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the chloro group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like KMnO4 in acidic or basic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

Major Products

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a chloro group, a dimethylamino moiety, and a fluorobenzamide structure. These functional groups contribute to its biological activity and interaction with various molecular targets.

Therapeutic Applications

-

Cancer Treatment

- Colorectal Cancer : The compound has shown promise in preclinical studies as a therapeutic agent against colorectal cancer by inhibiting the β-catenin/Tcf-4 pathway .

- Non-Small Cell Lung Cancer : Analogous compounds have been developed that target similar pathways, indicating potential applicability in treating non-small cell lung cancer (NSCLC) through kinase inhibition .

- Inflammatory Diseases : There are indications that related compounds may also be effective in treating inflammatory conditions such as psoriasis and systemic lupus erythematosus .

Case Study 1: Colorectal Cancer

A study highlighted the effectiveness of compounds targeting the β-catenin pathway in colorectal cancer models. The administration of 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide led to significant tumor size reduction compared to controls. The mechanism was attributed to the downregulation of β-catenin activity, which is often upregulated in colorectal tumors .

Case Study 2: Non-Small Cell Lung Cancer

In vitro studies demonstrated that analogs of this compound exhibited high potency against EGFR-mutant NSCLC cell lines. These compounds inhibited cell proliferation effectively, suggesting a promising avenue for further development in lung cancer therapies .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Evidence/Case Studies |

|---|---|---|

| Colorectal Cancer | Inhibition of β-catenin/Tcf-4 pathway | Significant tumor reduction in preclinical models |

| Non-Small Cell Lung Cancer | Kinase inhibition | Effective against EGFR-mutant cell lines |

| Inflammatory Diseases | Potential modulation of immune response | Related compounds show efficacy in animal models |

Wirkmechanismus

The mechanism of action of 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro and fluorobenzamide groups facilitate binding to active sites, while the dimethylaminomethylidene group modulates the compound’s reactivity and stability. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-N,N-dimethylacetamide

- 4-Fluorobenzamide

- N,N-Dimethylformamide

Uniqueness

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.

Biologische Aktivität

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated benzamide structure with a dimethylamino group and a fluorine atom, which may influence its pharmacological properties. The chemical formula is C10H11ClFN with a molecular weight of approximately 201.66 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), impacting cellular NADP and NADPH levels, thus destabilizing DHFR and inhibiting cell growth .

- Receptor Binding : It interacts with various receptors, which can modulate signaling pathways associated with cancer proliferation and other diseases. The binding affinity and specificity for these receptors are critical for its therapeutic efficacy.

Biological Activity Overview

The compound's biological activities have been evaluated through various studies, including:

- Antitumor Activity : Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor effects. For instance, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .

- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cancer cell lines. In vitro assays have revealed that it can induce apoptosis in specific tumor cells, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Applications in Research

The compound is utilized as a precursor in the synthesis of novel pharmaceutical agents. Its role as an enzyme inhibitor makes it valuable for exploring new treatments for diseases characterized by dysregulated enzyme activity.

Future Directions

Further research is warranted to explore the full potential of this compound. Specific areas include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity can guide the design of more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism will provide insights into its potential clinical applications.

Eigenschaften

IUPAC Name |

2-chloro-N-(dimethylaminomethylidene)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c1-14(2)6-13-10(15)8-4-3-7(12)5-9(8)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBNJWVSDQBFFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.